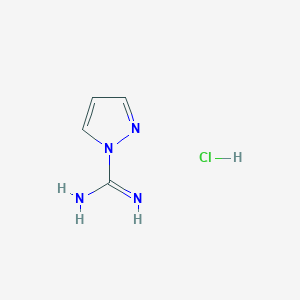

Pyrazole-1-carboxamidine monohydrochloride

Description

Properties

IUPAC Name |

pyrazole-1-carboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4.ClH/c5-4(6)8-3-1-2-7-8;/h1-3H,(H3,5,6);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBZRMBCLZMEYEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0046517 | |

| Record name | Praxadine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4023-02-3 | |

| Record name | 1H-Pyrazole-1-carboxamidine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4023-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazole-1-carboxamidine monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004023023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Praxadine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | pyrazole-1-carboxamidine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.786 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-Pyrazole-1-carboximidamide, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.719 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Praxadine hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9X3PXT9NC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Genesis and Synthetic Evolution of Pyrazole-1-carboxamidine Monohydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyrazole-1-carboxamidine monohydrochloride, a pivotal reagent in modern organic synthesis, has a history rooted in the early 1990s. Initially explored as a novel guanylating agent, its utility has since expanded, notably as a key intermediate in the synthesis of antiviral medications. This technical guide provides an in-depth exploration of its discovery, the evolution of its synthesis, detailed experimental protocols, and its established applications. Quantitative data from various synthetic methodologies are presented for comparative analysis, and key chemical transformations are visualized to provide a comprehensive understanding for researchers and drug development professionals.

Discovery and Historical Context

The first significant documentation of this compound in widely accessible scientific literature appears in the early 1990s. A seminal 1992 paper by Bernatowicz, Wu, and Matsueda in the Journal of Organic Chemistry detailed its application as an attractive reagent for the guanylation of amines, particularly in peptide synthesis.[1] This work highlighted the compound's favorable properties, such as stability, reactivity, and solubility, which made it a superior alternative to other guanylating agents of the time.

Contemporaneously, a German patent application filed in 1992 (DE 4237687 A1) also described a method for its synthesis, indicating a concurrent interest in this molecule within industrial research. This earlier method involved the reaction of substituted 1H-pyrazoles with aqueous cyanamide in the presence of at least an equimolar amount of acid. However, a notable drawback of this process was the generation of organically contaminated wastewater.[2]

Subsequent developments focused on refining the synthesis to be more environmentally benign and efficient. A significant improvement was disclosed in a European patent (EP1197486A1), which detailed a process using gaseous hydrogen chloride in an aprotic solvent, thereby avoiding the issue of contaminated aqueous waste.[2] This evolution in its synthesis underscores the compound's growing importance in both academic and industrial settings.

Synthetic Methodologies

The synthesis of this compound primarily revolves around the reaction of 1H-pyrazole with a source of a cyano group, typically cyanamide, in the presence of an acid. The two main historical methods are detailed below.

Method 1: Aqueous Acid Synthesis (Early 1990s)

This method, as alluded to in patent literature, represents an early approach to the synthesis.

-

Reaction Scheme: 1H-Pyrazole + Cyanamide --(Aqueous HCl)--> this compound

-

General Procedure: This process involves the reaction of 1H-pyrazole with an aqueous solution of cyanamide in the presence of a strong acid, such as hydrochloric acid.

-

Limitations: The primary drawback of this method is the production of organically contaminated wastewater, which requires significant and costly remediation efforts.[2]

Method 2: Anhydrous Acid in Aprotic Solvent (Bernatowicz et al. and subsequent patents)

This refined method offers higher purity, better yield, and avoids the environmental concerns of the aqueous method.

-

Reaction Scheme: 1H-Pyrazole + Cyanamide --(Anhydrous HCl in Dioxane)--> this compound

-

Advantages: This approach provides a crystalline product directly from the reaction mixture and eliminates the formation of contaminated wastewater.

Experimental Protocols

Detailed Experimental Protocol for Method 2

The following protocol is based on the procedure described by Bernatowicz and colleagues.[3]

-

Materials:

-

1H-Pyrazole (8.17 g, 0.12 mol)

-

Cyanamide (5.05 g, 0.12 mol)

-

p-Dioxane (120 mL)

-

4 N HCl in p-dioxane (31 mL)

-

Anhydrous ether

-

-

Procedure:

-

To a solution of 1H-pyrazole and cyanamide in p-dioxane, add the 4 N HCl solution in p-dioxane.

-

Gently reflux the mixture with stirring for 2 hours under a nitrogen atmosphere. The product will begin to crystallize during the reaction.[3]

-

After cooling the reaction mixture to room temperature, add anhydrous ether (30 mL) and allow the mixture to stand for 30 minutes.[3]

-

Collect the white crystalline product by filtration.

-

Wash the collected solid with anhydrous ether.

-

Dry the product to a constant weight in vacuo.

-

-

Characterization Data:

Quantitative Data Summary

| Method | Key Reagents | Solvent | Yield | Purity | Key Advantages | Disadvantages | Reference |

| Aqueous Acid | 1H-Pyrazole, Cyanamide, Aqueous HCl | Water | N/A | N/A | Simpler reagent handling | Generates contaminated wastewater | [2] |

| Anhydrous Acid | 1H-Pyrazole, Cyanamide, Anhydrous HCl | p-Dioxane | 90% | >98% | High yield, high purity, no contaminated wastewater | Requires handling of anhydrous HCl and dioxane | [3] |

| Gaseous HCl | 1H-Pyrazole, Cyanamide, Gaseous HCl | Aprotic Solvent | N/A | N/A | Avoids peroxide-forming solvents like dioxane | Requires specialized equipment for handling gaseous HCl | [2] |

Mechanism of Action and Applications

The primary and most well-documented application of this compound is as a guanylating agent. It facilitates the conversion of primary and secondary amines into their corresponding guanidines under mild conditions.[4] This transformation is of significant importance in peptide synthesis for the conversion of ornithine residues to arginine residues and in the synthesis of various pharmacologically active molecules containing a guanidinium group.[2] The compound is also a key intermediate in the synthesis of the antiviral drug Zanamivir.[5]

While the broader class of pyrazole-containing compounds exhibits a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties, there is limited specific information on the biological signaling pathways directly modulated by this compound itself.[6][7] Its biological relevance is primarily realized through the molecules it helps to synthesize.

Visualizations

Synthesis of this compound (Method 2)

Caption: Synthetic pathway for this compound.

General Guanylation of a Primary Amine

Caption: General scheme for the guanylation of a primary amine.

References

- 1. 1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis (1992) | Michael S. Bernatowicz | 339 Citations [scispace.com]

- 2. EP1197486A1 - Process for the preparation of 1H-pyrazole-1-carboxamidines - Google Patents [patents.google.com]

- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Pyrazole-1-carboxamidine Monohydrochloride (CAS: 4023-02-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazole-1-carboxamidine monohydrochloride, registered under CAS number 4023-02-3, is a stable and versatile reagent widely employed in organic synthesis. Its primary utility lies in the efficient and chemically specific guanylation of primary and secondary amines under mild conditions, a critical transformation in the synthesis of numerous biologically active compounds and pharmaceuticals. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and application, and a discussion of its significance in synthetic chemistry, particularly in peptide modification and drug discovery.

Core Properties and Specifications

This compound is a white to off-white crystalline powder.[1] It is recognized for its stability under normal temperatures and pressures, making it a reliable reagent in various synthetic applications.[2]

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference(s) |

| Appearance | White to light yellow crystalline powder | [2][3] |

| Molecular Formula | C₄H₇ClN₄ | [4] |

| Molecular Weight | 146.58 g/mol | [4][5] |

| Melting Point | 167-170 °C | [6] |

| Solubility | Soluble in water | [1] |

| Storage Temperature | Room temperature, in a cool, dry place | [2][4] |

Chemical Identification

Accurate identification of chemical compounds is critical for regulatory compliance and scientific accuracy. The following table provides the key identifiers for this compound.

| Identifier | Value | Reference(s) |

| CAS Number | 4023-02-3 | [4] |

| EC Number | 429-520-1 | |

| MDL Number | MFCD00210087 | [4] |

| InChI | 1S/C4H6N4.ClH/c5-4(6)8-3-1-2-7-8;/h1-3H,(H3,5,6);1H | |

| InChIKey | RBZRMBCLZMEYEH-UHFFFAOYSA-N | |

| SMILES | C1=CN(N=C1)C(=N)N.Cl | [5] |

| Synonyms | 1-Amidinopyrazole monohydrochloride, Praxadine | [3][7] |

Synthesis and Reaction Mechanisms

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of pyrazole with cyanamide in the presence of hydrogen chloride.[1][8] This method is efficient and yields the product in its stable hydrochloride salt form.

Caption: Synthesis of this compound.

Mechanism of Amine Guanylation

The primary application of this compound is the guanylation of amines.[9][10] The reaction proceeds via a nucleophilic attack of the amine on the electrophilic carbon of the carboxamidine group, leading to the displacement of pyrazole, which is an excellent leaving group. This reaction is highly specific for primary and secondary amines under mild conditions.[4]

Caption: General mechanism for the guanylation of amines.

Experimental Protocols

The following protocols are detailed methodologies for the synthesis of this compound and its application in the guanylation of a primary amine.

Synthesis of 1H-Pyrazole-1-carboxamidine Monohydrochloride

This protocol is adapted from the general method described in the literature.[8]

Materials:

-

Pyrazole

-

Cyanamide

-

Anhydrous aprotic solvent (e.g., dioxane, dimethoxyethane)

-

Gaseous hydrogen chloride

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a gas inlet tube, dissolve equimolar amounts of pyrazole and cyanamide in an anhydrous aprotic solvent.

-

With vigorous stirring, bubble gaseous hydrogen chloride through the solution. The reaction is exothermic and may require cooling to maintain the desired temperature.

-

Continue the addition of hydrogen chloride until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

The product, this compound, will precipitate out of the solution as a crystalline solid.

-

Collect the solid product by vacuum filtration and wash with a small amount of the cold aprotic solvent to remove any unreacted starting materials.

-

Dry the product under vacuum to yield pure 1H-Pyrazole-1-carboxamidine monohydrochloride.

Guanylation of a Primary Amine

This protocol is a generalized procedure based on the method reported by Bernatowicz et al. and is suitable for sterically unhindered primary and secondary aliphatic amines.[11][12]

Materials:

-

Primary or secondary amine

-

1H-Pyrazole-1-carboxamidine monohydrochloride (1.0-1.2 equivalents)

-

A tertiary amine base (e.g., diisopropylethylamine - DIPEA, triethylamine - TEA) (1.0-1.2 equivalents)

-

Anhydrous polar aprotic solvent (e.g., dimethylformamide - DMF)

Procedure:

-

Dissolve the amine substrate in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add the tertiary amine base to the solution and stir for a few minutes at room temperature.

-

Add 1H-Pyrazole-1-carboxamidine monohydrochloride to the reaction mixture in one portion.

-

Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by TLC or LC-MS. Reaction times can vary from a few hours to overnight depending on the substrate.

-

Upon completion, the solvent is typically removed under reduced pressure.

-

The resulting crude guanidinium salt can be purified by recrystallization or column chromatography, depending on its physical properties.

Applications in Drug Development and Peptide Synthesis

The ability to introduce a guanidinium group is of paramount importance in medicinal chemistry, as this functional group is a key component of many natural products and pharmaceuticals, including the antiviral drug Zanamivir.[9] The guanidinium group is protonated at physiological pH, which can enhance water solubility and facilitate interactions with biological targets such as enzymes and receptors.

A significant application of this compound is in peptide synthesis, specifically for the conversion of the side chain of an ornithine residue into an arginine residue.[11] This post-synthetic modification allows for the site-specific introduction of arginine, which plays a crucial role in peptide structure and function, including protein-protein interactions and cellular uptake. The mild reaction conditions are compatible with solid-phase peptide synthesis, making it a valuable tool for creating complex and modified peptides.

Safety and Handling

This compound is classified as hazardous.[3] It is harmful if swallowed and causes serious eye damage.[5] It may also cause an allergic skin reaction and damage to organs through prolonged or repeated exposure.[5] It is essential to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.[3]

Conclusion

This compound is a highly effective and versatile reagent for the guanylation of amines. Its stability, specificity, and the mild conditions required for its reactions make it an invaluable tool for organic chemists, particularly those in the fields of drug discovery and peptide synthesis. The protocols and data presented in this guide are intended to provide researchers and scientists with the necessary information to safely and effectively utilize this important synthetic building block.

References

- 1. EP1197486A1 - Process for the preparation of 1H-pyrazole-1-carboxamidines - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 4. Guanidine synthesis by guanylation [organic-chemistry.org]

- 5. US6072075A - Guanidinylation reagents - Google Patents [patents.google.com]

- 6. nbinno.com [nbinno.com]

- 7. scbt.com [scbt.com]

- 8. nbinno.com [nbinno.com]

- 9. Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine [organic-chemistry.org]

- 10. Synthetic Polypeptides with Cationic Arginine Moieties Showing High Antimicrobial Activity in Similar Mineral Environments to Blood Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

Spectroscopic data of "Pyrazole-1-carboxamidine monohydrochloride" (¹H NMR, ¹³C NMR, IR)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Pyrazole-1-carboxamidine monohydrochloride (CAS Number: 4023-02-3), a key reagent in peptide synthesis and the development of various therapeutic agents. This document outlines the expected nuclear magnetic resonance (¹H NMR, ¹³C NMR) and infrared (IR) spectroscopic characteristics of this compound, along with detailed experimental protocols for data acquisition.

Chemical Structure and Spectroscopic Overview

This compound is a salt consisting of the protonated pyrazole-1-carboxamidine cation and a chloride anion. The structural features, including the pyrazole ring and the carboxamidine group, give rise to a distinct spectroscopic fingerprint.

Caption: Chemical structure of this compound.

Spectroscopic Data

While specific, high-resolution spectra for this compound are available from commercial suppliers such as Sigma-Aldrich, the detailed peak lists are proprietary.[1] The following tables summarize the expected spectroscopic data based on the chemical structure and published data for similar pyrazole-containing compounds.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

The ¹H NMR spectrum is anticipated to exhibit signals corresponding to the protons on the pyrazole ring and the amine protons of the carboxamidine group. The chemical shifts are influenced by the aromaticity of the pyrazole ring and the electron-withdrawing nature of the protonated carboxamidine group.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyrazole H-3 | 7.5 - 8.0 | Doublet | 1.5 - 2.5 |

| Pyrazole H-4 | 6.4 - 6.8 | Triplet | 2.0 - 3.0 |

| Pyrazole H-5 | 8.0 - 8.5 | Doublet | 2.5 - 3.5 |

| Amidine -NH₂ | 8.5 - 9.5 | Broad Singlet | - |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

The ¹³C NMR spectrum will show distinct signals for the three carbon atoms of the pyrazole ring and the carbon of the carboxamidine group.

| Carbon | Expected Chemical Shift (δ, ppm) |

| Pyrazole C-3 | 138 - 142 |

| Pyrazole C-4 | 108 - 112 |

| Pyrazole C-5 | 128 - 132 |

| Carboxamidine C | 155 - 160 |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

IR (Infrared) Spectroscopy Data

The IR spectrum provides information about the functional groups present in the molecule. Key absorption bands are expected for the N-H bonds of the amine and imine groups, C=N bond of the carboxamidine, and the C-H and C=C bonds of the pyrazole ring. A study on the vibrational spectra of salts of 1H-pyrazole-1-carboxamidine provides relevant data for the protonated form.[2]

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3300 - 3500 | Strong, Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C=N Stretch (Iminium) | 1640 - 1690 | Strong |

| C=C Stretch (Pyrazole Ring) | 1500 - 1600 | Medium |

| C-N Stretch | 1250 - 1350 | Medium |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

¹H and ¹³C NMR Spectroscopy

Caption: General workflow for NMR spectroscopic analysis.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal resolution.

-

The instrument should be equipped with a probe capable of both ¹H and ¹³C detection.

-

-

Data Acquisition:

-

¹H NMR:

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire the spectrum using a standard single-pulse experiment.

-

Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, and an acquisition time of 2-4 seconds.

-

Signal-to-noise ratio can be improved by acquiring multiple scans (e.g., 16-64 scans).

-

-

¹³C NMR:

-

Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.

-

A larger number of scans is typically required due to the lower natural abundance of ¹³C.

-

Typical parameters include a spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase correct the spectrum to ensure all peaks are in the absorptive mode.

-

Perform baseline correction to obtain a flat baseline.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

-

Reference the spectrum using the internal standard (TMS at 0 ppm).

-

FT-IR (Fourier Transform Infrared) Spectroscopy

Caption: Workflow for FT-IR analysis using the ATR technique.

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrumentation:

-

Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

-

Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The data is typically collected in the mid-IR range (4000 - 400 cm⁻¹).

-

-

Data Processing:

-

The software automatically performs the Fourier transform of the interferogram to generate the infrared spectrum.

-

The spectrum is usually displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

-

Identify and label the major absorption peaks.

-

This guide provides a foundational understanding of the spectroscopic properties of this compound. For definitive analysis and quality control, it is recommended to obtain the actual spectra from a certified supplier or through direct experimental measurement.

References

Pyrazole-1-carboxamidine Monohydrochloride: A Technical Guide to Stability and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and reactivity profile of Pyrazole-1-carboxamidine monohydrochloride (CAS No. 4023-02-3), a versatile reagent crucial in synthetic and medicinal chemistry. This document consolidates available data on its chemical and physical properties, storage, handling, and known reactivity. While specific quantitative stability data under various stress conditions are not extensively available in public literature, this guide outlines its general stability characteristics and provides detailed protocols for its primary applications, including the guanylation of amines and its role as a key intermediate in the synthesis of the antiviral drug Zanamivir. All quantitative data is presented in structured tables, and key chemical transformations are visualized using logical diagrams.

Chemical and Physical Properties

This compound is a white to off-white or light yellow crystalline solid.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 4023-02-3 | [2][3] |

| Molecular Formula | C₄H₆N₄·HCl | [2] |

| Molecular Weight | 146.58 g/mol | [2][3] |

| Appearance | White to off-white/light yellow crystalline powder | [1][2] |

| Melting Point | 167-170 °C | [1][4] |

| Purity (HPLC) | ≥ 99% | [2][5][6] |

| Storage Conditions | Inert atmosphere, Room Temperature (0-8 °C also recommended) | [2][4] |

Stability Profile

General Stability: The compound is reported to be stable under normal storage conditions.[1] For prolonged storage, it is recommended to keep it under an inert atmosphere at room temperature.[4]

Thermal Stability: No specific studies on the thermal decomposition of this compound were found. However, its melting point of 167-170 °C suggests a degree of thermal stability.[1][4] As a general precaution for pyrazole-containing compounds, high temperatures should be avoided to prevent potential decomposition.

Hydrolytic Stability: Specific hydrolytic stability data for this compound is not available. However, studies on other amidinium salts indicate a potential for hydrolysis, particularly under basic conditions. The hydrolysis of benzamidinium at room temperature has a half-life of 300 days at pH 9, which decreases to 6 days at pH 11.[7] This suggests that this compound may also be susceptible to hydrolysis in alkaline aqueous solutions.

Photostability: No specific photostability studies for this compound have been published. Some pyrazole derivatives are known to be UV active and can undergo photochemical transformations.[8][9][10] Therefore, it is advisable to protect the compound from light during storage and handling.

Incompatibilities: The compound is incompatible with strong oxidizing agents.[1]

Hazardous Decomposition Products: Upon decomposition, it may produce nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas.[1]

Reactivity Profile

This compound is a well-established and efficient reagent for the guanylation of amines and plays a significant role in the synthesis of pharmaceuticals.[1][11][12]

Guanylation of Amines

The primary application of this compound is the conversion of primary and secondary amines to their corresponding guanidines. This reaction is valued for its mild conditions and high specificity.[11][12] The pyrazole group acts as a good leaving group, facilitating the transfer of the amidinyl group to the amine.

The general workflow for the guanylation of an amine using this compound is depicted below.

Caption: General workflow for the guanylation of amines.

Intermediate in Zanamivir Synthesis

This compound is a key intermediate in the synthesis of Zanamivir, an antiviral medication.[1] It is used to introduce the guanidino group present in the final drug structure.

The logical relationship in a key step of Zanamivir synthesis involving the guanylation of an amine precursor is illustrated below.

Caption: Role in Zanamivir synthesis.

Experimental Protocols

Synthesis of this compound

A general method for the synthesis involves the reaction of pyrazole with cyanamide in the presence of gaseous hydrogen chloride in an aprotic solvent.[13]

Materials:

-

Pyrazole

-

Cyanamide

-

Gaseous hydrogen chloride

-

Aprotic solvent (e.g., dioxane, dimethoxyethane)[13]

Procedure:

-

Dissolve equimolar amounts of pyrazole and cyanamide in the chosen aprotic solvent in a reaction vessel equipped with a gas inlet and a stirrer.

-

Heat the solution (e.g., to 80 °C).[13]

-

Bubble gaseous hydrogen chloride through the solution for a specified period (e.g., 50 minutes).[13]

-

The product, this compound, will precipitate as a crystalline solid.

-

Isolate the solid product by filtration.

-

Wash the product with the aprotic solvent to remove any unreacted starting materials.

-

Dry the product under vacuum. Optional thermal treatment can be performed to remove residual solvent.[13]

General Protocol for Guanylation of a Primary Amine

This protocol is based on established procedures for the guanylation of amines using this compound.[14][15]

Materials:

-

Primary amine

-

This compound (1.0-1.2 equivalents)

-

Diisopropylethylamine (DIEA) (2.0-2.5 equivalents)

-

Dimethylformamide (DMF)

-

Apparatus for inert atmosphere reaction

Procedure:

-

Dissolve the primary amine in DMF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Add DIEA to the solution and stir for a few minutes.

-

Add this compound to the reaction mixture in one portion.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the resulting guanidinium salt by an appropriate method, such as crystallization or column chromatography.

Recommended Stability Testing Protocols

For a comprehensive understanding of the stability of this compound, the following experimental protocols, based on general guidelines for stability testing, are recommended.

Thermal Stability (Thermogravimetric Analysis - TGA)

Objective: To determine the thermal decomposition profile of the compound.

Methodology:

-

Place a small, accurately weighed sample (5-10 mg) of this compound into a TGA crucible.

-

Heat the sample from ambient temperature to a sufficiently high temperature (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).

-

Record the weight loss of the sample as a function of temperature. The resulting TGA curve will indicate the temperatures at which decomposition occurs.

Hydrolytic Stability

Objective: To assess the stability of the compound in aqueous solutions at different pH values.

Methodology:

-

Prepare buffer solutions at various pH levels (e.g., pH 4, 7, and 9).

-

Prepare stock solutions of this compound in a suitable solvent and dilute them into the buffer solutions to a known concentration.

-

Incubate the solutions at a constant temperature (e.g., 25 °C and an accelerated temperature like 50 °C).

-

At specified time intervals, withdraw aliquots and analyze the concentration of the remaining this compound using a validated stability-indicating HPLC method.

-

Calculate the degradation rate and half-life at each pH and temperature.

The logical workflow for a hydrolytic stability study is as follows:

Caption: Workflow for hydrolytic stability testing.

Photostability

Objective: To evaluate the effect of light exposure on the stability of the compound.

Methodology:

-

Expose a sample of solid this compound and a solution of the compound in a transparent container to a light source that provides both visible and UV radiation, as specified in ICH guideline Q1B.

-

Simultaneously, keep a control sample, protected from light, under the same temperature and humidity conditions.

-

After a defined period of light exposure (e.g., to achieve an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter), analyze both the exposed and control samples by a stability-indicating HPLC method.

-

Compare the chromatograms to assess the extent of degradation and the formation of any photodegradation products.

Conclusion

This compound is a valuable and versatile reagent with a well-defined reactivity profile, particularly in guanylation reactions. It is generally stable under recommended storage conditions, although care should be taken to avoid contact with strong oxidizing agents and exposure to high temperatures and potentially alkaline aqueous environments. While specific quantitative stability data is limited, the provided protocols for its synthesis, application, and recommended stability testing offer a solid foundation for its safe and effective use in research and development. Further studies are warranted to quantitatively determine its stability under various stress conditions to provide a more complete profile for this important chemical entity.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]

- 4. 4023-02-3 CAS MSDS (1H-Pyrazole-1-carboxamidine hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. thermofisher.com [thermofisher.com]

- 6. thermofisher.com [thermofisher.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. A study of the photochemical behavior of terarylenes containing allomaltol and pyrazole fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. nbinno.com [nbinno.com]

- 13. EP1197486A1 - Process for the preparation of 1H-pyrazole-1-carboxamidines - Google Patents [patents.google.com]

- 14. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 15. pubs.acs.org [pubs.acs.org]

Alternate names for "Pyrazole-1-carboxamidine monohydrochloride" such as Praxadine hydrochloride

Introduction

Pyrazole-1-carboxamidine monohydrochloride, also known by its synonym Praxadine hydrochloride, is a versatile chemical compound with significant applications in pharmaceutical and chemical research. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on its role as a guanylating agent and as an intermediate in the synthesis of antiviral compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Nomenclature and Identification

The compound is known by several alternate names, which are summarized in the table below.

| Identifier Type | Value |

| Systematic Name | 1H-Pyrazole-1-carboxamidine hydrochloride |

| Synonym | Praxadine hydrochloride[1] |

| Synonym | 1-Amidinopyrazole hydrochloride[1][2] |

| Synonym | N-Guanylpyrazole[3] |

| CAS Number | 4023-02-3[2][3] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C4H7ClN4 | [4] |

| Molecular Weight | 146.58 g/mol | [4] |

| Appearance | White to light yellow crystalline powder | [3] |

| Melting Point | 167-170 °C | [5] |

| Purity | ≥99% (HPLC) | [2] |

Applications in Organic Synthesis

This compound is a valuable reagent in organic synthesis, primarily utilized for the introduction of a guanidinyl group into various molecules.

Guanylation of Amines

The compound serves as an efficient reagent for the guanylation of primary and secondary amines under mild conditions. This reaction is crucial in the synthesis of various biologically active compounds and in peptide chemistry.

Experimental Protocol: General Procedure for Guanylation of Amines

A general protocol for the guanylation of an amine using 1H-Pyrazole-1-carboxamidine hydrochloride is as follows:

-

Reaction Setup: To a solution of the amine in a suitable aprotic solvent such as dimethylformamide (DMF) or dioxane, add 1H-Pyrazole-1-carboxamidine hydrochloride (1.0-1.2 equivalents).

-

Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIEA) or triethylamine (TEA) (1.5-2.0 equivalents), to the reaction mixture.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for a period of 2 to 24 hours. The progress of the reaction should be monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion of the reaction, the solvent is typically removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over a suitable drying agent (e.g., sodium sulfate), and concentrated. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired guanidine derivative.

Intermediate in the Synthesis of Zanamivir

This compound is a key intermediate in the synthesis of the antiviral drug Zanamivir.[6] While a detailed step-by-step protocol for the industrial synthesis of Zanamivir using this specific reagent is proprietary, the general synthetic strategy involves the guanylation of an amino precursor of Zanamivir.

Biological Activities

While this compound itself has not been extensively studied for its biological activities, the pyrazole scaffold is a well-established pharmacophore found in numerous compounds with a wide range of therapeutic effects. The biological potential of this compound is inferred from the activities of other pyrazole derivatives.

Potential Anti-inflammatory Activity

Many pyrazole derivatives exhibit significant anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[7] The structural features of this compound suggest that it could potentially interact with biological targets involved in the inflammatory cascade. However, to date, no specific quantitative data on its anti-inflammatory activity, such as IC50 values for COX-1 or COX-2, have been reported in the scientific literature.

Potential Antimicrobial and Antifungal Activity

The pyrazole nucleus is also a common feature in various antimicrobial and antifungal agents.[6][8] These compounds often exert their effects by interfering with essential cellular processes in microorganisms. For instance, some pyrazole carboxamide derivatives have been shown to inhibit fungal succinate dehydrogenase, a key enzyme in the mitochondrial electron transport chain.[9] Specific minimum inhibitory concentration (MIC) or half-maximal effective concentration (EC50) values for this compound against bacterial or fungal strains are not currently available.

Signaling Pathways

Due to the lack of specific biological studies on this compound, its effects on cellular signaling pathways have not been elucidated. Based on the known mechanisms of action of other pyrazole-containing anti-inflammatory and antifungal drugs, it is plausible that this compound could modulate pathways such as:

-

Prostaglandin Synthesis Pathway: By potentially inhibiting COX enzymes, it could interfere with the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.

-

Fungal Mitochondrial Respiration Pathway: If it acts as a succinate dehydrogenase inhibitor, it would disrupt the mitochondrial electron transport chain, leading to a depletion of ATP and ultimately fungal cell death.

Further research is required to investigate the specific molecular targets and signaling pathways modulated by this compound.

Conclusion

This compound is a chemical compound with established utility as a guanylating agent in organic synthesis and as a key building block for the antiviral drug Zanamivir. While its own biological activities have not been extensively characterized, its structural relationship to a broad class of pharmacologically active pyrazole derivatives suggests potential for anti-inflammatory, antimicrobial, and antifungal effects. This technical guide provides a summary of the current knowledge on this compound and highlights the need for further research to fully elucidate its therapeutic potential and mechanism of action.

References

- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 2. researchgate.net [researchgate.net]

- 3. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Guanidine synthesis by guanylation [organic-chemistry.org]

- 5. scispace.com [scispace.com]

- 6. EP2476675A1 - Process for preparing zanamivir and intermediates for use in the process - Google Patents [patents.google.com]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Guanylation of Amines: A Technical Deep Dive into the Mechanism of Pyrazole-1-carboxamidine Monohydrochloride

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Efficient Guanylation of Amines Using Pyrazole-1-carboxamidine Monohydrochloride.

This technical document provides an in-depth exploration of the mechanism of action, experimental protocols, and quantitative data related to the use of this compound as a highly effective reagent for the guanylation of primary and secondary amines. This process is of paramount importance in medicinal chemistry and drug development for the synthesis of guanidinium-containing compounds, which are integral to the structure of numerous biologically active molecules, including the conversion of ornithine to arginine residues in peptides.

Core Mechanism of Action: An Electrophilic Amine Addition

The guanylation of amines by 1H-Pyrazole-1-carboxamidine monohydrochloride is a robust and specific chemical transformation. The reaction proceeds under mild conditions and is particularly effective for sterically unhindered primary and secondary aliphatic amines.[1][2] The core of the reaction lies in the electrophilic nature of the carboxamidine carbon atom, which is susceptible to nucleophilic attack by an amine.

The reaction is typically facilitated by a non-nucleophilic base, such as diisopropylethylamine (DIPEA or Hünig's base), which deprotonates the amine, enhancing its nucleophilicity. The amine then attacks the electrophilic carbon of the pyrazole-1-carboxamidine. This is followed by the departure of the stable pyrazole leaving group, resulting in the formation of the guanidinium group on the target molecule. The stability of the pyrazole anion as a leaving group contributes to the favorable thermodynamics of the reaction.

Figure 1: Proposed reaction mechanism for the guanylation of an amine.

Quantitative Data on Guanylation Reactions

1H-Pyrazole-1-carboxamidine monohydrochloride has demonstrated high efficiency in the guanylation of various amines. While comprehensive kinetic data is dispersed throughout the literature, reported yields for specific substrates underscore the reagent's utility.

| Amine Substrate | Base | Solvent | Reaction Time | Temperature | Yield (%) | Reference |

| Cyclohexylamine | Hünig's Base | DMF | Not Specified | Not Specified | 84 | [3] |

| Sterically unhindered primary aliphatic amines | pH 9.5 | Aqueous | 3 days | Not Specified | Efficient | [2] |

| Sterically unhindered secondary aliphatic amines | Hünig's Base | DMF | Not Specified | Not Specified | Moderate to Excellent | [3] |

Detailed Experimental Protocols

The following protocols are generalized from methodologies reported in the literature and can be adapted for specific substrates.

Protocol 1: Guanylation of Aliphatic Amines in Organic Solvent

-

Reagent Preparation: Dissolve the amine substrate in anhydrous dimethylformamide (DMF).

-

Base Addition: Add 1.2 equivalents of diisopropylethylamine (Hünig's base) to the solution.

-

Guanylating Agent Addition: Add 1.05 equivalents of 1H-Pyrazole-1-carboxamidine monohydrochloride to the reaction mixture.

-

Reaction: Stir the mixture at room temperature. Reaction progress can be monitored by an appropriate analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the solvent is typically removed under reduced pressure. The residue can then be purified by a suitable method, such as column chromatography or recrystallization, to yield the desired guanidinium product.

Protocol 2: Guanylation in Aqueous Medium (e.g., for Peptides)

-

pH Adjustment: Dissolve the amine-containing substrate (e.g., a peptide with an ornithine residue) in an aqueous buffer and adjust the pH to 9.5.[2]

-

Reagent Addition: Add an excess (typically 1.2 to 2 equivalents) of 1H-Pyrazole-1-carboxamidine monohydrochloride to the solution.

-

Reaction: Stir the reaction mixture at room temperature for an extended period (e.g., 72 hours).[2] Monitor the reaction for the formation of the desired product.

-

Purification: The product can be purified using techniques suitable for biomolecules, such as reversed-phase high-performance liquid chromatography (RP-HPLC).

References

Solubility Profile of Pyrazole-1-carboxamidine Monohydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of Pyrazole-1-carboxamidine monohydrochloride. Due to the limited availability of direct quantitative solubility data for this specific compound, this document synthesizes information from structurally related compounds and established methodologies to offer a robust predictive analysis and detailed experimental protocols for its determination. This guide is intended to support researchers and drug development professionals in formulation, screening, and other research activities involving this compound.

Introduction

This compound is a chemical compound of interest in various research and development sectors, including pharmaceuticals and material science. An understanding of its solubility in different solvent systems is fundamental to its application, influencing factors such as bioavailability, reaction kinetics, and formulation stability. This document outlines the predicted solubility of this compound in common laboratory solvents and provides detailed experimental protocols for the precise determination of its solubility.

Predicted Solubility of this compound

The presence of the highly polar guanidinium group, which is present as a hydrochloride salt, is expected to dominate the solubility profile, rendering the molecule highly soluble in polar protic solvents. The pyrazole ring is a less polar, aromatic heterocycle which, on its own, exhibits limited water solubility but is soluble in various organic solvents[1].

To provide a quantitative estimate, we can consider the solubility of guanidinium chloride as a close proxy for the behavior of the guanidinium moiety in this compound. Guanidinium chloride is exceptionally soluble in water and also shows significant solubility in polar organic solvents like methanol and ethanol[2][3].

Table 1: Estimated Quantitative Solubility of this compound

| Solvent | Predicted Solubility | Rationale |

| Water | Very High (>1000 g/L) | Based on the extremely high solubility of guanidinium chloride in water (2280 g/L at 20°C)[2]. The pyrazole moiety may slightly decrease this, but the compound is expected to be freely soluble. |

| Methanol | High (likely >50 g/L) | Guanidinium chloride is soluble in methanol (76 g/100g )[2]. The pyrazole component is also soluble in methanol[1]. |

| Ethanol | Moderate to High (likely >20 g/L) | Guanidinium chloride is soluble in ethanol (24 g/100g )[2]. Pyrazole is also soluble in ethanol[1]. |

| Dimethyl Sulfoxide (DMSO) | High | DMSO is a polar aprotic solvent capable of dissolving a wide range of polar compounds. Guanidinium chloride is soluble in DMSO[4]. |

| N,N-Dimethylformamide (DMF) | High | DMF is another polar aprotic solvent widely used for organic reactions. The use of this compound in reactions involving DMF suggests good solubility[5]. |

| Acetone | Low to Moderate | Acetone is less polar than the aforementioned solvents. While pyrazole is soluble in acetone[1], the ionic nature of the guanidinium hydrochloride will likely limit solubility. Guanidinium chloride is almost insoluble in acetone[2]. |

| Toluene | Very Low | Toluene is a non-polar solvent and is not expected to effectively solvate the highly polar guanidinium hydrochloride salt. |

Experimental Protocols for Solubility Determination

To obtain precise solubility data for this compound, the following experimental protocols are recommended. The shake-flask method is the gold standard for determining equilibrium solubility[6][7][8].

Thermodynamic Solubility Determination via Shake-Flask Method

This method measures the equilibrium solubility of a compound in a given solvent at a specific temperature.

Materials and Equipment:

-

This compound (solid)

-

Selected solvents (e.g., water, methanol, ethanol, DMSO, etc.)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent. The presence of undissolved solid at the end of the experiment is crucial.

-

Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspensions to settle. Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a 0.22 µm syringe filter into a clean vial.

-

Quantification:

-

Prepare a series of standard solutions of known concentrations of this compound in the same solvent.

-

Analyze the filtered supernatant and the standard solutions using a validated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).

-

Construct a calibration curve from the standard solutions and determine the concentration of the compound in the supernatant. This concentration represents the equilibrium solubility.

-

Kinetic Solubility Determination

This method provides a measure of the concentration at which a compound, initially dissolved in a stock solvent (typically DMSO), precipitates when diluted into an aqueous buffer.

Materials and Equipment:

-

This compound

-

Dimethyl Sulfoxide (DMSO)

-

Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

-

96-well plates

-

Plate reader with turbidity or light scattering detection capabilities

-

Liquid handling system or multichannel pipettes

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

Serial Dilution: Serially dilute the stock solution in DMSO in a 96-well plate.

-

Aqueous Dilution: Transfer a small volume of each DMSO solution to corresponding wells of another 96-well plate containing the aqueous buffer. This rapid dilution can induce precipitation.

-

Incubation and Measurement: Incubate the plate for a short period (e.g., 1-2 hours) at a constant temperature. Measure the turbidity or light scattering in each well using a plate reader.

-

Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity or light scattering compared to the buffer blank.

Visualizations

Logical Workflow for Solubility Screening

The following diagram illustrates a typical workflow for assessing the solubility of a compound like this compound in a research and development setting.

Caption: A logical workflow for solubility screening of a new chemical entity.

Conclusion

While direct quantitative solubility data for this compound remains to be experimentally determined and published, a strong inference of high solubility in polar protic solvents can be made based on its chemical structure and the known properties of guanidinium salts. For precise quantification, the detailed experimental protocols provided in this guide, particularly the shake-flask method for thermodynamic solubility, are recommended. The provided workflow for solubility screening offers a systematic approach for researchers to characterize this and other novel compounds efficiently.

References

Pyrazole-1-carboxamidine Monohydrochloride: A Technical Guide to Safety, Handling, and Disposal

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety, handling, and disposal information for Pyrazole-1-carboxamidine monohydrochloride (CAS No: 4023-02-3). The following sections detail the material's hazards, recommended handling procedures, personal protective equipment, emergency measures, and proper disposal methods to ensure a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance.[1][2][3] It is crucial to understand its potential health effects and physical hazards before handling.

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[4] |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage.[3][4] |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction.[3][4] |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure.[1][3][4] |

| Hazardous to the Aquatic Environment, Long-term | Chronic 3 | H412: Harmful to aquatic life with long lasting effects.[3][4] |

Signal Word: Danger[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

| Property | Value |

| Molecular Formula | C4H6N4·HCl[5] |

| Molecular Weight | 146.58 g/mol [5] |

| Appearance | White to light yellow crystals or crystalline powder.[6][7] |

| Melting Point | 165-170 °C[7] |

| Boiling Point | 296 °C at 760 mmHg[7] |

| Flash Point | 132.8 °C[7] |

| Water Solubility | Soluble[6][7] |

| Vapor Pressure | 0.00111 mmHg at 25 °C[6][7] |

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is essential to minimize exposure and ensure safety.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the solid form to avoid dust formation.[1][8]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound:

| PPE | Specification |

| Eye/Face Protection | Wear chemical safety goggles or a face shield that complies with EN166 standards.[1] |

| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.[1][5] Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[2][6] |

| Respiratory Protection | If dust is generated and exposure limits may be exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1] |

Handling Procedures

Storage Conditions

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[8]

-

Keep in an inert atmosphere at room temperature.[7]

-

Store locked up.[4]

-

Store away from incompatible materials such as strong oxidizing agents.[1]

Emergency Procedures and First Aid

Immediate and appropriate action is critical in the event of an exposure or spill.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[1] Remove contact lenses if present and easy to do.[1] Continue rinsing.[1] Seek immediate medical attention.[1] |

| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[1] Get medical attention if skin irritation or a rash occurs.[1][2][6] |

| Inhalation | Remove to fresh air.[1] If not breathing, give artificial respiration.[1] Get medical attention.[1] |

| Ingestion | Rinse mouth with water.[1][2][6] Do NOT induce vomiting. Call a poison center or doctor/physician if you feel unwell.[1][2][6] |

Spill and Leak Procedures

-

Personal Precautions: Wear appropriate personal protective equipment.[5] Avoid any direct contact with the product.[4] Do not breathe dust.[4]

-

Containment and Cleanup: Sweep up and shovel into suitable containers for disposal.[1] Avoid dust formation.[1] Collect spillage.[1] Do not flush into surface water or sanitary sewer systems.[1] For aqueous spills, the non-recoverable remainder may be washed with a sodium hypochlorite solution.[4]

Disposal Guidelines

Dispose of this compound and its containers in accordance with local, regional, and national regulations.

-

Dispose of contents/container to an approved waste disposal plant.[1][9]

-

Do not empty into drains.[1]

-

Avoid release to the environment as it is harmful to aquatic life with long-lasting effects.[1][4]

Visualized Workflows

The following diagrams illustrate key safety and disposal workflows.

Caption: Safe Handling Workflow for this compound.

Caption: Disposal Decision Tree for this compound Waste.

References

- 1. fishersci.com [fishersci.com]

- 2. echemi.com [echemi.com]

- 3. http://www.legislation.gov.uk/id/eur/2009/790 [legislation.gov.uk]

- 4. sds.edqm.eu [sds.edqm.eu]

- 5. aladdinsci-bucket.s3.ap-northeast-2.amazonaws.com [aladdinsci-bucket.s3.ap-northeast-2.amazonaws.com]

- 6. echemi.com [echemi.com]

- 7. 1H-Pyrazole-1-carboxamidine hydrochloride 4023-02-3, CasNo.4023-02-3 Hebei Dangtong Biological Technology Co..LTD China (Mainland) [nengxian.lookchem.com]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

Methodological & Application

Application Notes and Protocols for the Guanylation of Primary Amines using Pyrazole-1-carboxamidine Monohydrochloride

Audience: Researchers, scientists, and drug development professionals.

Introduction

The guanidinium group is a key structural motif found in a wide range of biologically active molecules and is a critical component in drug design due to its ability to participate in hydrogen bonding and its protonated state at physiological pH. The guanylation of primary amines is a fundamental transformation for introducing this functional group. Pyrazole-1-carboxamidine monohydrochloride has emerged as a stable, efficient, and versatile reagent for this purpose, enabling the guanylation of primary and secondary amines under mild conditions.[1][2][3] This document provides detailed protocols and application notes for the use of this compound in the guanylation of primary amines.

Reaction Principle

The reaction proceeds via a nucleophilic attack of the primary amine on the electrophilic carbon of the pyrazole-1-carboxamidine, leading to the formation of a guanidinium salt and the release of pyrazole as a byproduct. The use of a base is typically required to neutralize the hydrochloride salt of the reagent and the newly formed guanidinium salt.[4]

Data Presentation

The following table summarizes typical reaction conditions and reported yields for the guanylation of various primary amines with this compound.

| Amine Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Benzylamine | DIEA | DMF | Room Temp | 12 | 95 | Bernatowicz et al., 1992 |

| n-Butylamine | DIEA | CH2Cl2/DMF | Room Temp | 4 | 92 | Bernatowicz et al., 1992 |

| Isobutylamine | DIEA | CH2Cl2/DMF | Room Temp | 2 | 96 | Bernatowicz et al., 1992 |

| Cyclohexylamine | DIEA | CH2Cl2/DMF | Room Temp | 2 | 98 | Bernatowicz et al., 1992 |

| L-Phenylalanine methyl ester | DIEA | CH2Cl2/DMF | Room Temp | 4 | 93 | Bernatowicz et al., 1992 |

Note: DIEA = Diisopropylethylamine, DMF = Dimethylformamide. Yields are for the isolated guanidinium salt.

Experimental Protocols

Materials:

-

Primary amine

-

This compound (1.0 - 1.2 equivalents)

-

Diisopropylethylamine (DIEA) or Triethylamine (TEA) (2.0 - 2.2 equivalents)

-

Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Diethyl ether or Methyl tert-butyl ether (MTBE) for precipitation

-

Standard laboratory glassware and stirring equipment

-

Inert atmosphere (Nitrogen or Argon) setup (recommended)

General Protocol for Guanylation of a Primary Amine:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the primary amine (1.0 equivalent).

-

Solvent and Base Addition: Dissolve the amine in a suitable anhydrous solvent (e.g., DMF or a mixture of DCM/DMF). Add the base (e.g., DIEA, 2.0 equivalents) to the solution and stir for 5-10 minutes at room temperature.

-

Reagent Addition: Add this compound (1.05 equivalents) portion-wise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-12 hours).

-

Work-up and Isolation:

-

Precipitation Method: Upon completion, add the reaction mixture dropwise to a vigorously stirred, excess volume of a non-polar solvent such as diethyl ether or MTBE. The guanidinium salt will precipitate out of the solution.

-

Filtration: Collect the precipitate by vacuum filtration.

-

Washing: Wash the solid product with the same non-polar solvent to remove pyrazole and any excess reagents.

-

Drying: Dry the isolated guanidinium salt under vacuum to obtain the final product.

-

Note on Purification: Due to the polar nature of guanidinium salts, purification by column chromatography can be challenging.[4] The precipitation method described above is often sufficient to obtain a product of high purity. If further purification is required, recrystallization or ion-exchange chromatography may be employed.

Visualizations

Experimental Workflow Diagram:

Caption: Workflow for the guanylation of primary amines.

Reaction Mechanism Overview:

Caption: Simplified mechanism of amine guanylation.

References

Application Notes and Protocols: A Step-by-Step Guide for Utilizing Pyrazole-1-carboxamidine Monohydrochloride in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of 1H-Pyrazole-1-carboxamidine monohydrochloride as a versatile and efficient reagent for the guanidinylation of primary amines in the context of peptide synthesis. This process is particularly valuable for the conversion of ornithine and lysine residues into arginine and homoarginine, respectively, a critical modification for structure-activity relationship (SAR) studies and the development of peptide-based therapeutics.[1] The guanidinium group of arginine plays a crucial role in many biological interactions, and its introduction can enhance binding affinity, cell permeability, and enzymatic stability of synthetic peptides.[1]

Key Applications:

-

Site-Specific Arginine/Homoarginine Incorporation: Enables the precise conversion of primary amine-containing residues (e.g., ornithine, lysine) to their corresponding guanidinylated forms within a peptide sequence.[1]

-

Structure-Activity Relationship (SAR) Studies: Facilitates the investigation of the functional importance of the guanidinium group at specific positions in a peptide.[1]

-

Enhanced Biological Properties: Modification with a guanidinium group can improve a peptide's biological activity, including receptor binding and cell penetration.[1]

Experimental Protocols

Protocol 1: On-Resin Guanidinylation of an Ornithine-Containing Peptide

This protocol details the conversion of a resin-bound ornithine residue to an arginine residue using 1H-Pyrazole-1-carboxamidine monohydrochloride. The starting material is a peptide-resin with a side-chain protected ornithine (e.g., using an ivDde protecting group) that can be selectively removed.[1]

Materials:

-

Peptide-resin (e.g., Ac-Phe-Leu-Orn(ivDde)-Gly-Rink Amide resin)[1]

-

Dimethylformamide (DMF), peptide synthesis grade[1]

-

Dichloromethane (DCM), peptide synthesis grade[1]

-

2% Hydrazine in DMF (v/v)[1]

-

1H-Pyrazole-1-carboxamidine monohydrochloride[1]

-

N,N-Diisopropylethylamine (DIPEA)[1]

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)[1]

-

Cold diethyl ether[1]

-

HPLC grade water and acetonitrile with 0.1% TFA[1]

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.[1]

-

ivDde Deprotection:

-

Guanidinylation Reaction:

-

Washing:

-

Cleavage and Deprotection:

-

Add the cleavage cocktail to the dried resin.

-

Incubate for 2-3 hours at room temperature with occasional swirling.[1]

-

-

Peptide Precipitation and Purification:

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[1]

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.[1]

-

Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water) for purification by HPLC.[1]

-

Data Presentation

Table 1: Comparison of Reaction Conditions for On-Resin Guanidinylation

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Reagent Equivalents | 5 eq. Pyrazole-1-carboxamidine HCl, 5 eq. DIPEA | 6 eq. Pyrazole-1-carboxamidine HCl, 6 eq. DIPEA | 10 eq. Pyrazole-1-carboxamidine HCl, 12 eq. DIPEA |

| Solvent | DMF | DMF | DMF |

| Reaction Time | 12-24 hours | 60 minutes | 16 hours |

| Temperature | Room Temperature | Room Temperature | Room Temperature |

| Reference | [1] | [4] | [2][3] |

Visualizations

Diagram 1: Guanidinylation Reaction Mechanism

Caption: Mechanism of amine guanidinylation.

Diagram 2: Experimental Workflow for On-Resin Peptide Guanidinylation

Caption: On-resin peptide guanidinylation workflow.

References

- 1. benchchem.com [benchchem.com]

- 2. Solid-phase synthesis of cyclic peptide chitinase inhibitors: SAR of the argifin scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Solid-phase synthesis of cyclic peptide chitinase inhibitors : SAR of the argifin scaffold - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/B815077J [pubs.rsc.org]

- 4. An Efficient Method for the Synthesis of Peptoids with Mixed Lysine-type/Arginine-type Monomers and Evaluation of Their Anti-leishmanial Activity [jove.com]

Application Notes and Protocols: Pyrazole-1-carboxamidine Monohydrochloride for Arginine Side-Chain Modification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole-1-carboxamidine monohydrochloride has emerged as a highly efficient and specific reagent for the guanylation of primary amines. This property makes it an invaluable tool for the chemical modification of peptides and proteins, particularly for converting the side chains of amino acids like lysine and ornithine into arginine and homoarginine, respectively. The guanidinium group of arginine is pivotal for a multitude of biological interactions, including protein-protein interactions, protein-nucleic acid binding, and cellular uptake. Consequently, the ability to selectively introduce this functional group offers a powerful strategy for enhancing the therapeutic potential of peptides, modulating their biological activity, and probing their roles in complex signaling pathways.

This document provides detailed application notes and experimental protocols for the use of this compound in arginine side-chain modification, both in solution-phase and on-resin synthesis.

Chemical Properties and Specificity

This compound is favored over other guanylating agents due to its high specificity for primary amines under relatively mild conditions, minimizing the formation of byproducts.[1] Studies have shown that it is more efficient and chemically specific for the guanylation of sterically unhindered primary amines compared to reagents like cyanamide, O-methylisourea hydrogen sulfate, and 3,5-dimethylpyrazole-1-carboxamidine nitrate.[1]

The reaction is highly selective for primary amino groups, such as the ε-amino group of lysine or the δ-amino group of ornithine. Critically, the side chains of many other amino acids, including histidine, serine, tryptophan, tyrosine, and glutamic acid, do not interfere with the guanylation reaction. However, it is important to note that cysteine residues and free N-terminal amines can also be modified, which should be considered during experimental design.

Applications in Research and Drug Development

The modification of peptide side chains to introduce arginine residues has several key applications:

-

Enhanced Biological Activity: The introduction of the guanidinium group can significantly enhance the biological activity of peptides. For instance, converting lysine to arginine in antimicrobial peptides has been shown to increase their potency.[1]

-

Improved Cell Penetration: Arginine-rich peptides are known to be effective cell-penetrating peptides. Guanylation of lysine or ornithine residues can enhance the cellular uptake of therapeutic peptides.

-